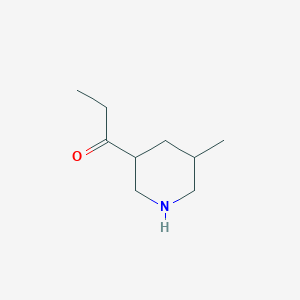![molecular formula C22H15N3 B13146132 1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline CAS No. 62356-28-9](/img/structure/B13146132.png)
1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. These compounds are known for their diverse biological activities, including antioxidant, anticancer, and antibacterial properties . The quinoxaline nucleus, which is a part of this compound, is found in numerous bioactive natural products and synthetic drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline can be synthesized through various methods. One common approach involves the condensation of 1H-pyrrole-2,3-diones with o-phenylenediamine in the presence of a catalyst such as bismuth salts (Bi(OTf)3) . Another method includes the reaction of halogen-containing quinoxaline derivatives with palladium catalysts, such as Pd(PPh3)4 and K2CO3 . Additionally, the Sonogashira coupling reaction of N-alkyl-3-chloroquinoxaline-2-amines with propargyl bromide in the presence of PdCl2(PPh3)2 and CuI is also used .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of reagents.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert quinoxaline derivatives back to their original form.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bismuth salts, and halogen-containing quinoxaline derivatives . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which exhibit different biological activities .
Aplicaciones Científicas De Investigación
1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline involves its interaction with molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals, such as hydroxyl radicals (HO˙) . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways . Additionally, its antibacterial activity is associated with its ability to disrupt bacterial cell membranes and inhibit bacterial growth .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline include other pyrroloquinoxaline derivatives, such as:
Uniqueness
This compound is unique due to its specific structure and the presence of two phenyl groups, which contribute to its distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
Propiedades
Número CAS |
62356-28-9 |
|---|---|
Fórmula molecular |
C22H15N3 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
1,2-diphenylpyrrolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C22H15N3/c1-3-9-16(10-4-1)21-15-20-22(25(21)17-11-5-2-6-12-17)24-19-14-8-7-13-18(19)23-20/h1-15H |
Clave InChI |
NBDPNRITSYGWPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=NC4=CC=CC=C4N=C3N2C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13146053.png)
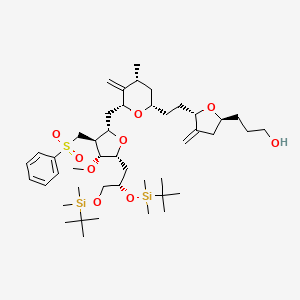

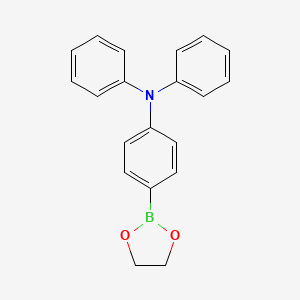
![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid](/img/structure/B13146083.png)
![4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole](/img/structure/B13146091.png)

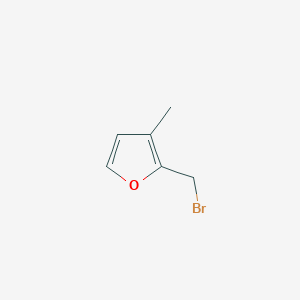
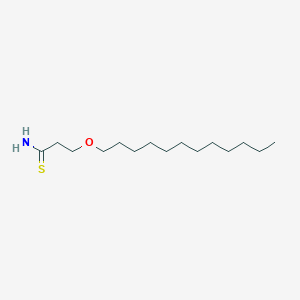
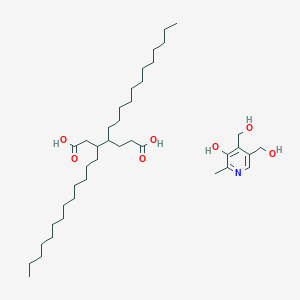
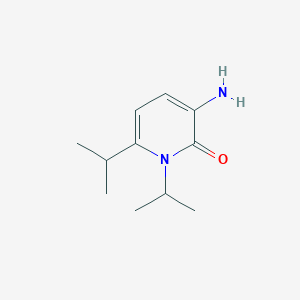

![6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13146125.png)
